![molecular formula C22H23FN2O3 B5515195 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515195.png)
8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds like 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one, typically involves reactions that are designed for the production of potential pharmacological agents. For instance, the synthesis of a series of such compounds was performed with the objective of screening them as antihypertensive agents (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied through techniques like X-ray diffraction. For example, the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione was investigated, revealing insights into its conformation and hydrogen bonding patterns (Manjunath et al., 2011).
Scientific Research Applications
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, compounds closely related to 8-{4-[(2-fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one, indicates their potential as antihypertensive agents. A study explored the synthesis and antihypertensive activity of a series of these compounds, revealing that substitutions at the 8 position with specific groups showed significant activity in lowering blood pressure in spontaneous hypertensive rats. These findings suggest that such derivatives could serve as a basis for developing new antihypertensive medications (Caroon et al., 1981).
Supramolecular Chemistry
A study on fluorination effects of cyclohexane-5-spirohydantoin derivatives, related to the compound , demonstrated the impact on intermolecular interactions and supramolecular architecture. Fluorination led to enhanced intermolecular interactions, including hydrogen bonding and stacking interactions, suggesting the significance of such modifications in designing materials with specific crystal packing and properties (Simić et al., 2021).
Antifungal and Antimicrobial Activities
Research into diazaspirodecanone derivatives has shown these compounds to be potential chitin synthase inhibitors and antifungal agents. A particular study designed and synthesized a series of these derivatives, finding that several exhibited significant inhibitory activity against chitin synthase and demonstrated excellent antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These results indicate the utility of such compounds in developing new treatments for fungal infections (Ji et al., 2021).
Mechanism of Action
Future Directions
The compound has shown significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . This suggests potential for future research and development in the field of therapeutics for inflammatory diseases.
properties
IUPAC Name |
8-[4-[(2-fluorophenyl)methoxy]benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-19-4-2-1-3-17(19)14-28-18-7-5-16(6-8-18)21(27)25-11-9-22(10-12-25)13-20(26)24-15-22/h1-8H,9-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYBPBTOTURNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{4-[(2-Fluorobenzyl)oxy]benzoyl}-2,8-diazaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
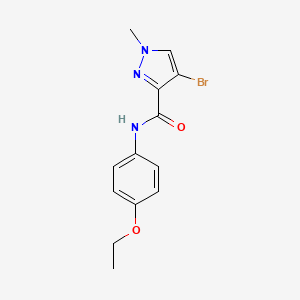
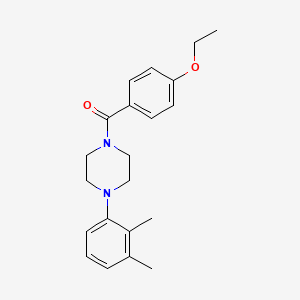
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
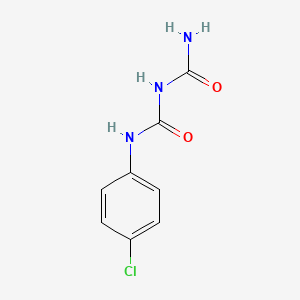
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)
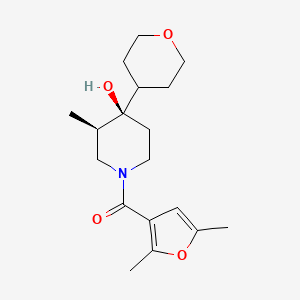
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)
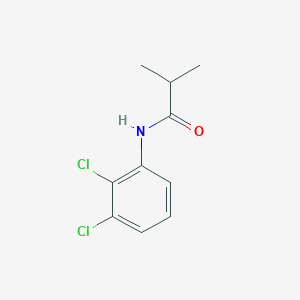
![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)